molecular formula C14H10F2O3 B6374736 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261998-85-9

2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374736
CAS RN: 1261998-85-9
M. Wt: 264.22 g/mol
InChI Key: BXLICCWPMRMUIF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2F4F5MCPP) is a compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 393.35 g/mol and a melting point of 117 °C. 2F4F5MCPP has been used in a wide range of research applications, including organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of research applications. It has been used as a starting material for the synthesis of a number of biologically active compounds, including antibiotics, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of fluorinated polymers and in the development of novel materials for medical and industrial applications.

Mechanism of Action

2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is known to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and other compounds. By inhibiting the activity of these enzymes, 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% can interfere with the metabolism of drugs and other compounds, leading to increased or decreased levels of these compounds in the body.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered levels of drugs and other compounds in the body. It has also been found to have anti-inflammatory and anti-cancer effects in laboratory studies.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available in high purity. It is also relatively stable and has a low toxicity. However, it is also relatively expensive and can be difficult to work with due to its low solubility.

Future Directions

The potential applications of 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% are numerous. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungal agents, and anti-cancer drugs. It has also been used in the development of novel materials for medical and industrial applications. Additionally, further research into the biochemical and physiological effects of 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% could reveal new therapeutic applications. Finally, further research into the synthesis of 2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% could lead to more efficient and cost-effective methods of production.

Synthesis Methods

2-Fluoro-4-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-fluorophenol with 2-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aqueous solvent such as water or ethanol. The product is then isolated by filtration and purified by recrystallization.

properties

IUPAC Name

methyl 4-fluoro-3-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLICCWPMRMUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684474
Record name Methyl 3',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-85-9
Record name Methyl 3',6-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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